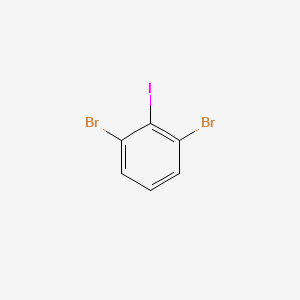

1,3-Dibromo-2-iodobenzene

Description

Significance of Halogenation in Aromatic Systems within Chemical Research

Halogenation of aromatic compounds is a fundamental and critical reaction in synthetic chemistry. The resulting aryl halides serve as pivotal synthetic intermediates for a wide array of transformations. They are extensively used in metal-catalyzed cross-coupling reactions, nucleophilic substitution, and as precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of a halogen atom on a benzene (B151609) ring significantly alters its electronic properties, influencing its reactivity and providing a handle for further functionalization. This strategic modification allows chemists to construct intricate molecular architectures that would otherwise be difficult to access.

Overview of Dihalogenated and Trihalogenated Benzenes in Contemporary Organic Synthesis

Dihalogenated and trihalogenated benzenes are particularly versatile building blocks in contemporary organic synthesis. Their multiple halogen substituents can be selectively functionalized, often leveraging the different reactivities of the various halogens (e.g., iodine vs. bromine). This selective reactivity is a key strategy in the stepwise and controlled synthesis of polysubstituted aromatic compounds. These molecules are common starting materials for creating ligands for catalysis, organic electronic materials, and biologically active compounds. Methods for site-selective cross-coupling of polyhalogenated arenes are highly sought after for rapidly constructing value-added molecules for medicinal, agrochemical, and materials applications nih.govacs.org.

Positional Isomerism in Dihalo- and Trihalobenzenes: Structural Implications for Reactivity

The arrangement of halogen atoms on the benzene ring—known as positional isomerism (ortho, meta, para)—has profound implications for the molecule's reactivity. This is governed by a combination of electronic and steric effects.

Steric Effects : The physical bulk of the halogen atoms can hinder the approach of reagents to adjacent positions. In trihalogenated benzenes like 1,3-Dibromo-2-iodobenzene, the steric crowding around the C2-iodine and the two bromine atoms at C1 and C3 influences the molecule's conformation and the accessibility of each reaction site researchgate.net.

Reasoning based on steric effects generally suggests that para isomers should be the most stable; however, electronic effects can lead to situations where meta isomers are favored nih.govchemrxiv.orgrsc.orgchemrxiv.org. The specific arrangement of halogens dictates the molecule's dipole moment and its potential for intermolecular interactions, such as halogen bonding.

Defining the Unique Role of this compound in Synthetic Chemistry and Materials Science

This compound is a specialized reagent whose utility stems from the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This reactivity difference allows for highly selective transformations, particularly in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.

Typically, the C-I bond will react preferentially, undergoing oxidative addition to a metal center (e.g., palladium) under conditions where the C-Br bonds remain intact. This allows for the sequential introduction of different substituents onto the aromatic ring. For instance, a coupling reaction can be performed at the C2 position (iodine), followed by a subsequent, different coupling reaction at the C1 or C3 positions (bromine). This stepwise functionalization makes this compound a valuable precursor for the synthesis of complex, unsymmetrically substituted aromatic compounds used in the development of pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs).

Historical Context and Evolution of Research Involving Multiply Halogenated Aromatic Compounds

The study of halogenated aromatic compounds has a rich history, evolving from early investigations into electrophilic substitution reactions to their current central role in synthetic and materials chemistry. Initially, the focus was on understanding the fundamental principles of aromatic reactivity and the directing effects of substituents. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, a discovery recognized with the 2010 Nobel Prize in Chemistry, dramatically expanded the synthetic utility of polyhalogenated arenes.

More recently, research has focused on developing more sophisticated and selective methods for their synthesis and functionalization organic-chemistry.org. There is also a growing awareness of the environmental presence and impact of certain polyhalogenated compounds, which has driven research into their detection and remediation. The historical development of synthetic methods, from harsh reaction conditions to milder, more versatile catalytic systems, reflects the broader progress in the field of organic chemistry researchgate.net.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃Br₂I |

| Molecular Weight | 361.80 g/mol |

| CAS Number | 19821-80-8 |

| Appearance | Data not available |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)I)Br |

| InChI Key | OIFRMZVTJQAPIF-UHFFFAOYSA-N |

Data sourced from PubChem CID 4403794 and other chemical suppliers. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFRMZVTJQAPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402899 | |

| Record name | 1,3-dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19821-80-8 | |

| Record name | 1,3-dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBROMO-2-IODO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) with Multiple Halogen Leaving Groups

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. In polyhalogenated systems like 1,3-dibromo-2-iodobenzene, the outcome of the reaction is governed by the inherent properties of the halogen atoms and their influence on the stability of the reaction intermediate.

Factors Governing Leaving Group Ability in Polyhalogenated Systems (Iodine vs. Bromine)

The efficiency of a leaving group in SNAr reactions is inversely related to its basicity; weaker bases are better leaving groups. pressbooks.pubmasterorganicchemistry.comlibretexts.orgpearson.com This is because a good leaving group must be able to stabilize the negative charge it acquires upon departure. pressbooks.pub When comparing the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.pub This trend is attributed to the increasing size and polarizability down the halogen group, which allows for better distribution of the negative charge. libretexts.org

In the context of this compound, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bonds. The larger atomic radius of iodine also contributes to its superior ability to stabilize a negative charge. cn-alchemist.com Consequently, in nucleophilic aromatic substitution reactions, the iodine atom is generally the preferred leaving group over the bromine atoms.

However, the reaction mechanism is not solely dependent on the leaving group. The stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion, is also a critical factor. researchgate.netlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can significantly stabilize this intermediate, thereby facilitating the reaction. libretexts.org In this compound, the bromine atoms act as electron-withdrawing groups, influencing the electron density of the aromatic ring and the stability of potential intermediates.

Chemoselectivity in Reactions with Different Nucleophiles

Chemoselectivity in SNAr reactions of polyhalogenated benzenes refers to the preferential reaction of a nucleophile with one type of halogen over another. numberanalytics.com This selectivity is influenced by a combination of electronic and steric factors. numberanalytics.com

The nature of the incoming nucleophile plays a significant role. "Hard" nucleophiles, which are typically small and highly electronegative (e.g., F⁻, OH⁻), tend to react at the most electron-deficient carbon atom. "Soft" nucleophiles, which are larger and more polarizable (e.g., RS⁻, I⁻), are more sensitive to the polarizability of the carbon-halogen bond and the stability of the leaving group.

While specific research detailing the chemoselectivity of various nucleophiles with this compound is limited in the provided search results, general principles of SNAr suggest that soft nucleophiles would preferentially displace the more polarizable and better leaving group, iodine. Harder nucleophiles might show less selectivity, with the reaction site also being influenced by the electronic effects of the other halogen substituents. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of SNAr reactions by calculating the relative stabilities of the possible Meisenheimer intermediates. researchgate.netwuxiapptec.com

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr this compound is a valuable substrate in these reactions due to the differential reactivity of its halogen substituents. myskinrecipes.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, is a widely used method for forming C-C bonds. mdpi.comkochi-tech.ac.jp

In Suzuki-Miyaura reactions involving polyhalogenated substrates, chemoselectivity is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. nih.gov The generally accepted order of reactivity for halogens in oxidative addition is I > Br > Cl > F. This is due to the decreasing bond strength of the carbon-halogen bond down the group, making the C-I bond the easiest to break.

For this compound, the palladium catalyst will preferentially undergo oxidative addition at the more reactive C-I bond over the C-Br bonds. This allows for selective functionalization at the 2-position of the benzene (B151609) ring. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve mono-functionalization at the iodine position, leaving the bromine atoms available for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of complex, multi-substituted aromatic compounds.

The following table illustrates the general principle of chemoselectivity in Suzuki-Miyaura reactions of polyhalogenated benzenes:

| Halogen | C-X Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| F | ~485 | Lowest |

| Cl | ~400 | Low |

| Br | ~335 | Moderate |

| I | ~270 | Highest |

Note: The bond energies are approximate values for halobenzenes and can vary depending on the specific molecule.

The choice of ligand coordinated to the palladium catalyst can have a profound impact on the regioselectivity and yield of Suzuki-Miyaura reactions. nih.gov Ligands influence the steric and electronic properties of the catalyst, which in turn affects the rate and selectivity of the oxidative addition step. rsc.org

Sterically bulky ligands can enhance selectivity by favoring reaction at the less sterically hindered halogen. In the case of this compound, the iodine at the 2-position is flanked by two bromine atoms, creating a sterically congested environment. A bulky ligand might therefore favor reaction at a less hindered site if other electronic factors were comparable. However, the inherent high reactivity of the C-I bond often dominates.

Electron-rich ligands can increase the electron density on the palladium center, which can accelerate the rate of oxidative addition. Conversely, electron-poor ligands can slow down this step. rsc.org By fine-tuning the electronic properties of the ligand, it is possible to modulate the reactivity of the catalyst and improve the selectivity for a particular halogen. For instance, in some systems, specific ligands have been shown to reverse the expected regioselectivity or to enable reactions at otherwise unreactive sites. researchgate.net

The following table provides examples of how different types of phosphine (B1218219) ligands can influence Suzuki-Miyaura cross-coupling reactions, based on general principles:

| Ligand Type | Example Ligands | General Effect on Reactivity | Potential Impact on Selectivity |

| Electron-rich, bulky | Tri(tert-butyl)phosphine, SPhos | Increased rate of oxidative addition | Can enhance selectivity for less hindered sites |

| Electron-poor | Tri(p-fluorophenyl)phosphine | Decreased rate of oxidative addition | May allow for differentiation between similarly reactive sites |

| Buchwald-type biaryl phosphines | XPhos, RuPhos | High catalytic activity and stability | Often provide high yields and good selectivity |

The precise effect of a given ligand on the reaction of this compound would require specific experimental investigation, as the interplay between steric and electronic factors can be complex.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The unique substitution pattern of this compound, with halogens of differing reactivity, allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This reactivity difference enables the selective coupling at the C-I position, leaving the C-Br bonds intact for subsequent transformations.

This chemoselectivity is a key feature in the use of polyhalogenated arenes in Sonogashira reactions. For instance, in the synthesis of unsymmetrical diarylacetylenes, ethynyltrimethylsilane can be coupled with aryl iodides, bromides, and triflates. gelest.com The reaction with this compound would be expected to proceed selectively at the iodo-substituted position. The resulting trimethylsilyl-protected alkyne can then be deprotected and subjected to a second coupling reaction at a different position.

Research has also explored the use of various catalyst systems to improve the efficiency and selectivity of Sonogashira couplings. For example, palladium(II) β-oxoiminatophosphane complexes have been shown to be effective catalysts under mild conditions. organic-chemistry.org Furthermore, copper-free Sonogashira coupling protocols have been developed to address the environmental concerns associated with copper. organic-chemistry.orggelest.com

Heck Reactions and Olefin Functionalizations

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.org Similar to the Sonogashira coupling, the Heck reaction with this compound demonstrates high chemoselectivity, favoring the oxidative addition at the more labile carbon-iodine bond. This allows for the selective arylation of olefins at the 2-position of the benzene ring, while the two bromine atoms remain for further synthetic manipulations.

Studies have shown that even with mixed halogenated substrates like 1-bromo-4-iodobenzene, the Heck reaction proceeds exclusively at the C-I bond. rsc.org This high selectivity is a significant advantage in multistep syntheses. Various palladium catalysts and reaction conditions have been optimized for the Heck reaction. For example, palladium acetate (B1210297) [Pd(OAc)2] is a commonly used catalyst precursor, often in combination with a phosphine ligand. rsc.orgresearchgate.net Microwave-assisted Heck reactions have also been shown to accelerate the reaction and improve yields. researchgate.net

The development of reusable catalyst systems, such as a PdCl2(NH3)2/cationic 2,2'-bipyridyl system in water, has made the Heck reaction more sustainable. mdpi.com This system has been successfully employed in the double Mizoroki-Heck reaction of aryl iodides with electron-deficient alkenes. mdpi.com

Kumada and Negishi Coupling Reactions

The Kumada and Negishi coupling reactions are indispensable tools for the formation of carbon-carbon bonds, utilizing organomagnesium (Grignard) and organozinc reagents, respectively.

The Kumada coupling , reported independently by Kumada and Corriu in 1972, involves the nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an sp2-hybridized carbon halide. uga.edu When this compound is subjected to Kumada coupling conditions, the reaction is expected to occur preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br bonds. However, the high reactivity of Grignard reagents can sometimes lead to a loss of selectivity. For instance, the reaction of 1,3-dibromobenzene (B47543) with hexylmagnesium bromide can lead to transmetalation, forming an aryl Grignard reagent. reddit.com To circumvent such issues, less reactive organometallic reagents or different catalyst systems, such as palladium catalysts with specific phosphine ligands like SPhos or CPhos, can be employed. reddit.com Iron-catalyzed Kumada-type couplings have also emerged as a more environmentally benign alternative. researchgate.net

The Negishi coupling utilizes organozinc reagents, which are generally more tolerant of functional groups and often exhibit higher chemoselectivity than Grignard reagents. acs.org The palladium- or nickel-catalyzed reaction between an organozinc reagent and this compound would proceed with high selectivity at the C-I position. acs.org This reaction is compatible with a wide range of functionalized alkylzinc reagents, including those derived from amino acids. acs.org The choice of catalyst is crucial, with systems like Pd(PPh3)4 being effective for selective couplings. acs.orgrsc.org

Table 1: Comparison of Kumada and Negishi Coupling Reactions for this compound

| Feature | Kumada Coupling | Negishi Coupling |

| Organometallic Reagent | Organomagnesium (Grignard) | Organozinc |

| Typical Catalysts | Ni or Pd complexes | Pd or Ni complexes |

| Reactivity of Reagent | High | Moderate |

| Functional Group Tolerance | Lower | Higher |

| Chemoselectivity (C-I vs. C-Br) | Good, but can be compromised by transmetalation | Excellent |

| Side Reactions | Homocoupling, transmetalation | Generally fewer side reactions |

P-C Coupling Reactions with Dihalogenobenzenes

The formation of a phosphorus-carbon (P-C) bond is a critical transformation in the synthesis of various important organic molecules, including ligands for catalysis, flame retardants, and biologically active compounds.

Palladium-Catalyzed Hirao P-C Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling of a P(O)-H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide, with an aryl halide. nih.gov This reaction provides a direct method for the synthesis of arylphosphonates and arylphosphine oxides. In the context of dihalogenated benzenes like this compound, the Hirao coupling exhibits selectivity for the more reactive C-I bond.

Research has shown that the reaction of 1-bromo-2-iodobenzene (B155775) with diphenylphosphine (B32561) oxide or diethyl phosphite under palladium catalysis yields the corresponding 2-bromophenylphosphine oxide and 2-bromophenylphosphonate, respectively. mdpi.com Microwave-assisted, "ligand-free" conditions using palladium acetate have been developed to make the process more cost-effective and environmentally friendly. mdpi.comresearchgate.net These conditions have been successfully applied to a range of dihalogenated benzenes. mdpi.comresearchgate.netmdpi.com

Influence of Reaction Conditions on Selectivity and Yield in P-C Coupling

The selectivity and yield of P-C coupling reactions are highly dependent on the reaction conditions, including the catalyst, ligands, base, solvent, and temperature. For instance, in the Hirao coupling of 1,3-dibromobenzene with diethyl phosphite, the selectivity between the mono- and bis-phosphonated products can be controlled by the stoichiometry of the phosphite reagent. researchgate.net

The choice of solvent can also play a crucial role. In the P-C coupling of 1-bromo-2-iodobenzene with diethyl phosphite, performing the reaction solvent-free can lead to higher selectivity for the desired product compared to using a solvent like ethanol. researchgate.net The catalyst system also has a significant impact. While traditional Hirao conditions often employ a palladium catalyst with a phosphine ligand, "ligand-free" systems under microwave irradiation have proven to be effective and offer advantages in terms of cost and environmental impact. mdpi.comresearchgate.net

Table 2: Influence of Reaction Conditions on P-C Coupling of 1-bromo-2-iodobenzene with (EtO)2P(O)H

| Catalyst System | Solvent | Temperature (°C) | Yield of 2-bromophenylphosphonate | Reference |

| Pd(OAc)2/PPh3 | EtOH | Reflux | 74% | mdpi.com |

| Pd(OAc)2 (ligand-free) | EtOH | 150 (MW) | 36% (in mixture) | researchgate.net |

| Pd(OAc)2 (ligand-free) | Solvent-free | 150 (MW) | 91% (in mixture) | researchgate.net |

Formation and Reactivity of Aryne Intermediates from this compound

This compound can serve as a precursor for the generation of aryne intermediates, specifically 3-bromoaryne. Arynes are highly reactive species that can undergo various cycloaddition and nucleophilic addition reactions.

One method to generate 3-bromoaryne from this compound is through a metal-halogen exchange reaction. For example, treatment with an organometallic reagent like phenylmagnesium bromide can initiate a domino reaction. sorbonne-universite.fr This process involves the initial formation of 3-bromoaryne, which then reacts with the Grignard reagent. sorbonne-universite.fr A subsequent elimination can lead to the formation of a second aryne intermediate, 3-phenylaryne. sorbonne-universite.fr

Another approach involves the use of strong bases like lithium amides or organolithium reagents. epfl.ch The reaction of this compound with butyllithium (B86547) can generate a halolithiobiphenyl intermediate, which then eliminates lithium halide to form the aryne. epfl.ch The generated aryne can then be trapped by various nucleophiles or participate in cycloaddition reactions. For example, in the presence of 1,3-diphenylisobenzofuran, 3-haloarynes undergo a [4+2] cycloaddition to form the corresponding adducts. sorbonne-universite.fr

The formation of arynes from o-dihalobenzenes can also be mediated by sodium hydride. pku.edu.cn While this method has been shown to be effective for o-diiodobenzene and 1-bromo-2-iodobenzene, o-dibromobenzene was found to be unreactive under these conditions, highlighting the importance of the weaker carbon-iodine bond. pku.edu.cn

Generation of Arynes via Halogen-Metal Exchange and Elimination

This compound is a key precursor for the generation of the highly reactive intermediate known as 2,6-dibromobenzyne. The formation of this aryne proceeds through a well-established two-step mechanism initiated by a halogen-metal exchange.

The process typically involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi). Due to the significant difference in electronegativity and bond strength between the carbon-iodine and carbon-bromine bonds (C-I bond dissociation energy is ~272 kJ/mol, whereas C-Br is ~336 kJ/mol), the iodine atom undergoes selective metalation. frontiersin.org The organolithium reagent preferentially exchanges with the more labile iodine atom, forming a transient aryllithium intermediate, 2,6-dibromophenyllithium. mdpi.com

This intermediate is unstable and readily undergoes a 1,2-elimination reaction. The newly formed carbanion abstracts a bromine atom from the adjacent ortho position, leading to the expulsion of lithium bromide (LiBr) and the formation of the strained triple bond characteristic of 2,6-dibromobenzyne. mdpi.com The reaction is typically conducted at low temperatures, such as -78 °C, to control the reactivity of the organolithium reagent and the transient intermediates. mdpi.com

Table 1: Generation of 2,6-Dibromobenzyne

| Precursor | Reagent | Key Intermediate | Product |

|---|

[2+4] Cycloaddition Reactions of Arynes with Dienophiles (e.g., Isobenzofurans)

Once generated, 2,6-dibromobenzyne is a potent dienophile and readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with suitable dienes. Isobenzofurans, which are highly reactive dienes, are excellent trapping agents for arynes due to the thermodynamic favorability of the reaction, which results in the formation of a more stable aromatic system. core.ac.uk

The reaction involves the concerted addition of the aryne across the diene system of the isobenzofuran (B1246724). This process leads to the formation of a 9,10-dihydro-9,10-epoxyanthracene derivative. mdpi.comnih.gov For instance, the trapping of 2,6-dibromobenzyne with an isobenzofuran can yield a dibromo-substituted epoxy-bridged polycyclic structure. These reactions are synthetically valuable as they allow for the rapid construction of complex, multi-ring systems in a single step. nih.gov

The [4+2] cycloaddition of arynes is a concerted process, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org However, when an unsymmetrical aryne reacts with an unsymmetrical diene, the issue of regioselectivity arises. The regiochemical outcome is governed by the electronic properties and steric hindrance of both the aryne and the dienophile. imperial.ac.ukresearchgate.net

In the case of substituted arynes, the polarization of the strained triple bond dictates the preferred orientation of addition. Electron-donating groups on a diene partner tend to favor the formation of the more sterically hindered product, while electron-withdrawing groups often lead to the opposite regioisomer. nih.gov For arynes like 2,6-dibromobenzyne, the two bromine atoms create a symmetrical substitution pattern, which simplifies the regiochemical outcome with symmetrical dienes. However, with unsymmetrical dienophiles, the electronic influence of the bromine atoms and any substituents on the diene will control the regioselectivity of the cycloaddition. nih.gov The formation of bicyclic products is a common outcome, and in some cases, the reaction can be highly regioselective. pku.edu.cnresearchgate.net

The cycloaddition reactions of arynes generated from precursors like this compound are a powerful strategy for the synthesis of complex Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives. acs.orgresearchgate.net By choosing appropriately substituted aryne precursors and dienes, chemists can construct elaborate molecular architectures.

A key application is the synthesis of functionalized polyacenes. The initial cycloadducts, such as the epoxy-bridged anthracenes, can serve as versatile intermediates. nih.gov These adducts can undergo further transformations, such as deoxygenation or rearrangement, to yield fully aromatic polycyclic systems. This methodology provides access to a wide range of PAHs that are of interest for materials science and medicinal chemistry. researchgate.netnih.govresearchgate.netcdnsciencepub.com The ability to perform sequential cycloadditions by selective generation of different arynes in one pot further expands the synthetic utility, allowing for the rapid assembly of highly complex structures. nih.gov

Radical Reactions Involving this compound

While ionic pathways involving aryne intermediates are prominent, polyhalogenated benzenes can also participate in radical reactions. The carbon-halogen bonds can undergo homolytic cleavage, particularly under UV light or high temperatures. savemyexams.comwikipedia.org The C-I bond is the weakest of the carbon-halogen bonds in this compound and is therefore the most susceptible to homolytic cleavage, which would generate an aryl radical. frontiersin.org

This aryl radical can then participate in various radical processes, such as hydrogen atom abstraction from a solvent or another molecule, or addition to unsaturated systems. In the context of atmospheric chemistry, for example, hydroxyl radicals can add to halogenated benzenes, initiating a complex series of oxidation reactions. researchgate.net While specific studies on the radical reactions of this compound are not extensively detailed, the principles of radical chemistry on polyhalogenated arenes suggest its potential to undergo such transformations, for instance, in radical-initiated cyclization or substitution reactions. oup.comic.ac.uk

Halogen Exchange Reactions Involving this compound

The halogen atoms on this compound can be exchanged for other halogens under specific reaction conditions. These halogen exchange (HALEX) reactions are synthetically useful for modifying the properties and reactivity of the aromatic ring.

One notable type of halogen exchange is the "halogen dance," a base-catalyzed migration of halogen atoms around the aromatic ring. smolecule.com However, a more direct exchange is the substitution of one halogen for another. Given the presence of both bromine and iodine, selective exchange is possible. For example, the bromine atoms could potentially be replaced by iodine through a copper-catalyzed process. iucr.org

Finkelstein Reaction and its Applicability to Iodoarene Synthesis

The classic Finkelstein reaction involves the exchange of an alkyl chloride or bromide for an iodide using an alkali metal iodide in acetone. wikipedia.orgbyjus.com This SN2 reaction is generally not applicable to aryl halides like this compound because the carbon of the C-X bond is sp²-hybridized and backside attack is sterically hindered by the benzene ring. wikipedia.org

However, an "aromatic Finkelstein reaction" has been developed, which enables the conversion of aryl bromides and chlorides to aryl iodides. frontiersin.orgwikipedia.org This transformation is not a direct SN2 reaction but is typically mediated by a transition metal catalyst, most commonly copper(I) iodide, often in the presence of a diamine ligand. organic-chemistry.orgnih.gov

For this compound, this type of reaction could be used to convert the two bromo-substituents into iodo-substituents, yielding 1,2,3-triiodobenzene. The reaction would involve treating the starting material with a source of iodide, such as sodium iodide (NaI), and a copper(I) catalyst system in a suitable solvent like dioxane at elevated temperatures. organic-chemistry.orgnih.gov The greater reactivity of aryl bromides compared to aryl chlorides in these catalytic cycles makes this a viable synthetic route. organic-chemistry.org

Table 2: Aromatic Finkelstein Reaction Conditions

| Substrate Type | Catalyst System | Reagent | Solvent | Temperature |

|---|

This table represents typical conditions for the copper-catalyzed conversion of aryl bromides to aryl iodides as described in the literature. organic-chemistry.orgnih.gov

Interconversion of Halogenated Benzenes via Halogen Exchange

The interconversion of halogenated benzenes can occur through a process known as the "halogen dance" rearrangement. This reaction involves the base-catalyzed migration of a halogen substituent across an aromatic ring, leading to a positional isomer of the starting material. wikipedia.orgsmolecule.com The driving force for this transformation is thermodynamic, favoring the formation of the most stable product. wikipedia.org

The mechanism of the halogen dance typically starts with the deprotonation of an aryl halide by a strong base, generating an aryl anion intermediate. wikipedia.org This is followed by an intermolecular halogen transfer, which can proceed through various proposed pathways, including nucleophilic displacement on a halogen atom of another haloarene molecule. wikipedia.orgresearchgate.net For polyhalogenated benzenes, this process can lead to complex mixtures of regioisomers. nih.gov

In the context of this compound, the relative migratory aptitude of the halogens is a critical factor. Iodine generally shows a higher mobility than bromine and chlorine in halogen dance reactions. smolecule.com This is attributed to its larger atomic radius and the weaker carbon-iodine (C-I) bond strength compared to the carbon-bromine (C-Br) bond. smolecule.com Consequently, in a base-catalyzed reaction, the iodine atom would be more prone to migrate than the bromine atoms.

This differential reactivity could theoretically allow for selective positional changes of the iodine atom while the bromine atoms remain in their original positions. smolecule.com For instance, studies on the base-catalyzed isomerization of 1,2,4-tribromobenzene (B129733) to the more stable 1,3,5-isomer demonstrate that these rearrangements proceed through iterative halogen transfers. smolecule.comnih.gov While specific experimental data on the halogen dance of this compound is not extensively documented in the provided search results, the established principles of these reactions suggest its potential to isomerize, likely driven by steric and electronic factors to yield a thermodynamically more stable arrangement of the halogen substituents.

Table 1: Factors Influencing Halogen Dance Reactions

| Factor | Description | Impact on Reaction |

| Base | Strong bases like sodium amide or lithium diisopropylamide are typically required to initiate deprotonation. wikipedia.org | The choice of base can influence the reaction pathway and efficiency. |

| Solvent | The solvent can affect the behavior and solvation of the base and intermediates. wikipedia.org | Reactions may be suppressed or proceed differently depending on the solvent (e.g., THF vs. THP). wikipedia.org |

| Temperature | Reaction temperature can influence the rate and equilibrium of the isomerization. | Affects the thermodynamic vs. kinetic product distribution. |

| Halogen Type | The C-X bond strength and polarizability affect migratory aptitude. | Iodine migrates more readily than bromine (I > Br > Cl). smolecule.com |

| Substrate | The acidity of ring protons and the substitution pattern influence the site of deprotonation and product stability. smolecule.com | The presence of multiple halogens can increase the acidity at specific positions. smolecule.com |

Electrochemical Transformations of this compound

The electrochemical behavior of aryl halides, including this compound, involves both reduction and oxidation processes that can lead to the formation of reactive intermediates and subsequent chemical transformations.

Electrochemical Reduction: The reduction of polyhalogenated benzenes at carbon cathodes in solvents like dimethylformamide (DMF) has been studied. capes.gov.br Generally, aryl halides undergo reduction at significant negative potentials. acs.orgchemrxiv.org The process typically involves the stepwise cleavage of carbon-halogen bonds. For a compound like this compound, the reduction would likely proceed with the initial cleavage of the C-I bond, which is weaker than the C-Br bond. This selective dehalogenation is a common feature in the electrochemistry of mixed-halogenated aromatics.

Cyclic voltammetry studies of various di-, tri-, and tetrahalobenzenes show multiple irreversible reduction waves, corresponding to the sequential removal of halogen atoms. capes.gov.br For example, 1,3-dibromobenzene exhibits two irreversible reduction waves. capes.gov.br It is expected that this compound would show three such waves, corresponding to the cleavage of the C-I bond first, followed by the two C-Br bonds.

Interestingly, the electrochemical reduction of some polyhalobenzenes can also induce a "halogen dance." For instance, the electrolysis of 1,2,4,5-tetrabromobenzene (B48376) yields not only the expected reduction products but also 1,3,5-tribromobenzene, indicating that an electrolytically induced halogen migration occurs alongside dehalogenation. capes.gov.br

Electrochemical Oxidation: While direct oxidation of aryl halides requires high potentials, they can participate in mediated or direct electrochemical oxidation to generate reactive species like aryl radicals. acs.orgnih.gov Anodic oxidation of an aryl halide can lead to the formation of an aryl radical cation, which can then undergo further reactions. Although challenging, strategies exist to promote these reactions, such as using redox mediators or specialized techniques like pulsed electrosynthesis to overcome issues like electrode passivation. acs.orgnih.gov

The generation of aryl radicals from aryl halides via electrochemical methods is a key step in various synthetic applications, including cross-coupling reactions to form new C-C, C-N, C-S, or C-P bonds. nih.govthieme-connect.com In the case of this compound, oxidation would likely form a radical species, opening pathways for it to react with various nucleophiles or radical traps present in the reaction medium.

Table 2: Summary of Potential Electrochemical Transformations

| Process | Electrode | Key Intermediate | Potential Products/Reactions |

| Reduction | Cathode | Aryl anion/radical anion | Sequential hydrodehalogenation (removal of I, then Br), potential for electrolytically induced halogen dance. capes.gov.br |

| Oxidation | Anode | Aryl radical cation/aryl radical | Homocoupling, cross-coupling with nucleophiles (C-C, C-N, C-S, C-P bond formation). acs.orgnih.govthieme-connect.com |

Applications of 1,3 Dibromo 2 Iodobenzene in Advanced Organic Synthesis

Precursor for Complex Organic Molecules and Scaffolds

The strategic arrangement of halogens in 1,3-Dibromo-2-iodobenzene makes it a sought-after starting material for the synthesis of elaborate organic structures. cymitquimica.commyskinrecipes.com The distinct chemical environments of the iodine and bromine atoms enable chemists to perform regioselective transformations, a crucial aspect of modern synthetic chemistry.

Synthesis of Novel Polyaromatic Systems and Fused Ring Structures

This compound is instrumental in the construction of novel polyaromatic hydrocarbons (PAHs) and fused ring systems. These complex structures are of significant interest in materials science and electronics. The synthesis of these systems often involves a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to build the foundational non-fused skeletal ring systems. acs.orgsoton.ac.uk

Following the initial coupling steps, a critical ring-forming cyclization reaction is often employed to generate the final fused aromatic architecture. acs.org For instance, a general two-step sequence involving Pd-catalyzed cross-coupling followed by an electrophile-induced cyclization can produce complex phenanthrene (B1679779) moieties integrated into larger polycyclic structures. acs.org This methodology has proven effective for creating both fused polycyclic benzenoids and mixed benzenoid/thiophene systems. acs.org

The synthesis of highly crystalline PAHs, comprising five to twelve fused benzene (B151609) rings, has been reported using strategies that likely employ precursors with functionalities similar to those offered by this compound. soton.ac.uk The ability to selectively react at the different halogen positions is key to building these extended aromatic frameworks in a controlled manner.

Building Block for Heterocyclic Compounds

The utility of this compound extends to the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science. Its structure allows for the introduction of various heteroatoms and the formation of diverse ring systems.

One notable application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. While not a direct reaction of this compound itself, related synthetic strategies highlight its potential. For example, the oxidative cyclization of acylthiosemicarbazides to form 2-amino-1,3,4-oxadiazoles can be achieved using oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin. researchgate.netnih.gov This demonstrates the utility of brominated compounds in facilitating key cyclization steps. The principles of using halogenated precursors for constructing such heterocyclic cores are well-established. researchgate.net

Furthermore, the synthesis of 1,3-selenazole (B15495438) derivatives, another important class of heterocyclic compounds, often involves the use of α-bromoketones in cyclization reactions. mdpi.com This underscores the importance of bromo-functionalized building blocks in the synthesis of a wide array of heterocyclic systems. The reactivity of the bromine atoms in this compound makes it a suitable candidate for similar synthetic transformations leading to novel heterocyclic scaffolds.

Role in Ligand Synthesis for Catalysis

The development of efficient catalysts is a cornerstone of modern chemistry, and the synthesis of specialized ligands is crucial for controlling the activity and selectivity of these catalysts. This compound and its derivatives are valuable precursors in the synthesis of ligands for various catalytic applications.

For example, P-C coupling reactions, such as the Hirao reaction, are used to form carbon-phosphorus bonds, which are fundamental to many phosphorus-based ligands. Studies on the Pd-catalyzed Hirao P-C coupling of dihalogenated benzenes with phosphine (B1218219) oxides demonstrate the utility of these precursors. researchgate.net In the case of 1,3-dibromobenzene (B47543), reaction with diphenylphosphine (B32561) oxide can lead to the formation of both mono- and bis-phosphinoylbenzene derivatives, which are important ligand scaffolds. researchgate.net The presence of an additional reactive site, like the iodine in this compound, offers further opportunities for diversification and the creation of more complex, multidentate ligands.

The synthesis of chiral ligands is another area where halogenated aromatic compounds are essential. The creation of chiral biaryl ligands, for instance, often relies on cross-coupling reactions of halogenated precursors. lookchem.com These ligands are critical for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds.

Development of Optically Pure Molecules and Chiral Reagents

The synthesis of optically pure molecules is of paramount importance, particularly in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. Halogenated aromatic compounds serve as key starting materials in the synthesis of chiral molecules and reagents.

Chiral aziridines and azetidines, for example, are valuable building blocks for the synthesis of more complex enantiopure nitrogen-containing molecules. chim.it The synthesis of these small, strained heterocycles often involves the use of chiral auxiliaries or catalysts in conjunction with functionalized precursors. While direct examples using this compound are not prevalent, the principles of asymmetric synthesis often rely on the strategic use of functional groups that can be selectively manipulated, a key feature of this compound.

The development of optically active fluorinated aziridines has been achieved from chiral precursors, highlighting the importance of starting materials with well-defined stereochemistry or reactive handles that allow for stereoselective transformations. chim.it The unique electronic and steric properties of this compound could potentially be exploited in the design of new chiral reagents or in stereoselective synthetic sequences.

Intermediate in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The structural motifs present in this compound and its derivatives are frequently found in biologically active compounds and are crucial for the synthesis of pharmaceutical intermediates. chemimpex.comlookchem.com The halogen atoms can significantly influence the biological activity of a molecule and provide synthetic handles for further modification. chemimpex.comsmolecule.com

Design and Synthesis of Potential Therapeutic Agents

Halogenated aromatic compounds are widely utilized as intermediates in the development of new therapeutic agents. chemimpex.com For instance, derivatives of this compound, such as 1,3-Dibromo-5-fluoro-2-iodobenzene, are important intermediates in the synthesis of various pharmaceuticals, including potential anti-cancer agents. chemimpex.comcn-alchemist.com The presence of multiple halogens can enhance the biological activity of a compound. chemimpex.com

The synthesis of 1,3,4-oxadiazole scaffolds, which exhibit a wide range of biological activities including anticancer properties, often involves the use of halogenated reagents. nih.gov The ability to construct these heterocyclic cores using precursors like this compound is therefore of significant interest in medicinal chemistry.

The versatility of this compound as a building block allows for its incorporation into a diverse array of molecular frameworks, providing a platform for the design and synthesis of new potential therapeutic agents. iodobenzene.ltd Its ability to participate in various coupling and substitution reactions makes it a valuable tool for medicinal chemists seeking to create novel and complex drug candidates.

Structure-Activity Relationship Studies of Derived Compounds

The unique arrangement of three halogen atoms on the benzene ring of this compound offers a powerful scaffold for medicinal chemists and researchers studying structure-activity relationships (SAR). The differential reactivity of the iodine and bromine substituents allows for selective, stepwise functionalization, leading to the creation of libraries of derivatives with systematically altered structures.

The halogenated nature of these derived compounds is crucial, as the presence and position of halogens can significantly enhance biological activity. chemimpex.com In pharmaceutical research, derivatives of halogenated aromatic compounds are explored for their potential as therapeutic agents. For instance, compounds synthesized from precursors like this compound are investigated as potential anti-cancer agents. chemimpex.com The ability to precisely modify the structure by replacing the halogen atoms allows researchers to probe interactions with biological targets, such as enzymes or receptors, and to understand how these structural changes affect efficacy and selectivity. ethz.ch This systematic approach is fundamental to SAR studies, where the goal is to correlate the chemical structure of a molecule with its biological activity, ultimately leading to the design of more potent and specific drugs. cn-alchemist.com

Contributions to Materials Science and Polymer Chemistry

This compound and its analogs are valuable intermediates in the field of materials science. chemimpex.com Their utility stems from the ability to introduce multiple reactive sites into a stable aromatic core, which can be leveraged to build larger, functional architectures. These compounds serve as foundational units for creating advanced materials, including specialty polymers, coatings, and materials with specific electronic or optical properties. cn-alchemist.com The incorporation of this trihalogenated benzene derivative can enhance properties such as thermal stability and durability in the final materials. chemimpex.com

Monomer in the Synthesis of Specialty Polymers and Oligomers

As a reactive monomer, this compound can participate in various polymerization reactions. iodobenzene.ltd The distinct reactivities of the C-I and C-Br bonds allow for controlled, sequential cross-coupling reactions, such as Suzuki or Stille couplings, to form well-defined oligomers and high molecular weight polymers. google.com This step-wise approach enables the synthesis of conjugated polymers where the monomer units are arranged in a precise sequence.

These polymers often possess special optical and electrical properties, making them suitable for applications in organic electronics. iodobenzene.ltdcatsyn.com For example, by copolymerizing monomers like this compound with other organic molecules, the electronic structure of the resulting polymer can be finely tuned. iodobenzene.ltd This control is essential for developing materials for light-emitting diodes (LEDs) and other optoelectronic devices. thermofisher.kr The general strategy of using multi-halogenated aromatic precursors for the bottom-up synthesis of one- and two-dimensional polymers on metal surfaces is a widely exploited chemical reaction. researchgate.net

Development of Advanced Materials with Tailored Properties

The use of this compound as a building block allows for the development of advanced materials with properties tailored for specific applications. chemimpex.com Its halogenated structure can be functionalized to create materials with enhanced durability and resistance to environmental factors. chemimpex.com In the synthesis of new photoelectric conversion materials, for instance, introducing a derivative of this compound into a polymer backbone can alter the material's conjugate structure, thereby modifying its performance. iodobenzene.ltd

Researchers utilize these halogenated compounds to formulate materials with specific electronic and optical characteristics for use in polymers and electronic devices. The ability to control the molecular structure through selective reactions is key to producing materials with desired properties for advanced applications in research and industry. chemimpex.comcn-alchemist.com

| Material Type | Potential Application | Relevant Properties Derived from Monomer |

| Specialty Polymers | Organic Light-Emitting Diodes (OLEDs), Photovoltaics | Tunable optical and electrical properties, enhanced charge transport. cn-alchemist.comiodobenzene.ltdcatsyn.com |

| High-Performance Coatings | Protective surfaces | Improved durability and resistance to environmental factors. chemimpex.com |

| Functional Materials | Organic Electronics, Sensors | Tailored photoelectric properties, thermal stability. iodobenzene.ltd |

Reagents in Method Development for New Organic Reactions

Due to the presence of two different types of halogen atoms with varying reactivity, this compound is an important reagent for exploring new chemical reaction pathways and mechanisms. iodobenzene.ltd The carbon-iodine bond is typically more reactive and susceptible to cleavage than the carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions. This reactivity difference allows for regioselective transformations, where one halogen can be selectively replaced while the others remain intact for subsequent reactions.

This feature makes the compound particularly valuable for developing and optimizing synthetic methodologies, including sequential cross-coupling reactions like the Suzuki, Stille, and Hiyama couplings. Chemists can use this substrate to test the selectivity of new catalytic systems and to construct complex, unsymmetrically substituted aromatic compounds that would be difficult to access through other means. iodobenzene.ltd Its use as a chiral reagent for synthesizing specific organic compounds has also been explored. chemicalbook.com

| Reaction Type | Reactivity of this compound | Application in Method Development |

| Suzuki Coupling | The C-I bond reacts preferentially over C-Br bonds. | Development of regioselective and sequential cross-coupling strategies. |

| Stille Coupling | Differential reactivity allows for stepwise functionalization. | Synthesis of complex biaryl compounds and testing catalyst selectivity. |

| Hiyama Coupling | Serves as a substrate for forming C-C bonds selectively. | Exploring new catalytic conditions for cross-coupling reactions. |

| Nucleophilic Aromatic Substitution | Halogen atoms can be replaced by various nucleophiles. | Probing reaction mechanisms and substituent effects. iodobenzene.ltd |

Spectroscopic and Computational Studies of 1,3 Dibromo 2 Iodobenzene

X-ray Crystallography: Detailed Solid-State Structural Analysis

Intermolecular Interactions and Crystal Packing

The crystal structure of 1,3-dibromo-2-iodobenzene reveals a monoclinic system, specifically the space group P2₁/n, with four formula units (Z = 4) within the unit cell. researchgate.net The asymmetric unit contains one molecule, which does not possess any crystallographically imposed symmetry. researchgate.net The packing of these molecules in the crystal lattice is primarily governed by intermolecular halogen-halogen contacts.

In the crystalline state, notable intermolecular interactions include mixed iodine-bromine (I···Br) contacts and iodine-iodine (I···I) contacts. researchgate.net Specifically, an I···Br distance of 3.798 Å has been observed. researchgate.netresearchgate.net Additionally, longer I···I contacts are present, with distances of 3.969(4) Å and 4.075(5) Å. researchgate.net These types of noncovalent interactions, particularly halogen bonding, play a crucial role in directing the supramolecular assembly of the crystal structure. iucr.org The nature of these interactions can be complex, with some studies on similar halogenated nitrobenzenes showing unusual polarization where a more electronegative bromine atom acts as the donor and the less electronegative iodine acts as the acceptor in a halogen bond. iucr.org

The packing arrangement in crystals of halogenated benzenes is influenced by the increasing halogen content, which can lead to a progression from edge-to-face to more dominant face-to-face aromatic interactions. For this compound, the interplay of these various intermolecular forces results in a highly ordered three-dimensional crystalline arrangement.

A summary of the crystallographic data for this compound is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z (Formula units/cell) | 4 |

| Intermolecular I···Br | 3.798 Å |

| Intermolecular I···I | 3.969(4) Å, 4.075(5) Å |

| Intramolecular I···Br | 3.488(4) Å, 3.465(4) Å |

This table summarizes key crystallographic and interaction data for this compound, based on single-crystal X-ray diffraction studies. researchgate.netresearchgate.net

Analysis of Halogen-Halogen Interactions and Steric Effects

The proximity of the three large halogen substituents (two bromine and one iodine) on the benzene (B151609) ring in this compound introduces significant steric considerations. However, single-crystal X-ray diffraction studies show that these steric forces lead to only minor distortions of the C-C-Halogen angles, on the order of about 2 degrees. researchgate.netresearchgate.net Importantly, the halogen atoms remain in the plane of the benzene ring. researchgate.netresearchgate.net For instance, the dihedral angle Br1-C2-C1-I1 is a mere 0.4(5)°, indicating the two adjacent halogen atoms are virtually coplanar with the ring. researchgate.net

This planarity results in short intramolecular, sub-van der Waals contacts between the adjacent halogen atoms. The measured intramolecular I···Br distances are 3.488(4) Å and 3.465(4) Å. researchgate.net These distances are shorter than the sum of the van der Waals radii, which might suggest strong repulsive steric crowding. However, the lack of significant structural distortion suggests that these peripheral Br···I interactions may have an attractive component that counteracts the expected repulsion from steric crowding. researchgate.net This phenomenon is not uncommon in polyhalogenated benzenes. researchgate.net

The bond lengths and angles within the molecule are also influenced by the halogen substituents. The C-I bond distance is 2.095(4) Å, and the C-Br distances are nearly identical at 1.890(4) Å and 1.891(4) Å. researchgate.netresearchgate.net The angles involving the halogen atoms show slight deviations from the ideal 120° for an sp²-hybridized carbon, with the angles C1-C2-Br1 and C1-C6-Br2 being enlarged to 122.0(3)° and 121.4(3)° respectively, while the adjacent angles C3-C2-Br1 and C5-C6-Br2 are compressed to 117.4(3)° and 117.0(3)°. researchgate.net

| Interaction/Parameter | Value | Significance |

| Intramolecular I···Br | 3.465(4) - 3.488(4) Å | Short, sub-van der Waals contacts suggesting a balance of attractive and repulsive forces. researchgate.net |

| C-I Bond Length | 2.095(4) Å | Typical for an iodo-arene. researchgate.net |

| C-Br Bond Lengths | 1.890(4) Å, 1.891(4) Å | Consistent and typical for bromo-arenes. researchgate.net |

| C-C-Br/I Angles | ~117-122° | Minor distortions from ideal geometry to accommodate steric strain. researchgate.net |

| Halogen Coplanarity | Near 0° dihedral angle | Halogen atoms remain in the plane of the benzene ring, indicating minimal out-of-plane distortion. researchgate.net |

This table details the key intramolecular distances and angles in this compound, highlighting the interplay of steric and electronic effects.

Computational Chemistry Approaches (DFT, Ab Initio)

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the properties of molecules like this compound. These approaches provide insights that complement experimental findings.

Computational models can accurately predict the molecular geometry of halogenated benzenes. For this compound, these calculations would confirm the planarity of the molecule and the minor distortions in bond angles caused by steric hindrance between the bulky halogen atoms, consistent with X-ray diffraction data. researchgate.netresearchgate.net

DFT calculations are also employed to understand the electronic structure. The presence of three halogen atoms with differing electronegativities and polarizabilities (Iodine being the most polarizable) creates a complex electronic environment. Computational methods can map the electron density and electrostatic potential, identifying electrophilic and nucleophilic sites on the molecule. This is crucial for predicting reactivity. For instance, in related compounds, DFT calculations using Fukui indices have been used to identify the relative electrophilicity of halogen sites, which is key to predicting substitution pathways.

Computational chemistry is instrumental in elucidating reaction mechanisms, including modeling reaction pathways and identifying transition states. For halogenated aromatics, this includes studying their participation in reactions like nucleophilic substitution, cross-coupling (e.g., Suzuki, Stille), and the formation of reactive intermediates like benzynes. chemrxiv.orgcsic.es

For example, in Ullmann-type coupling reactions involving iodobenzene, DFT calculations have been used to investigate the mechanism of aryl halide activation. acs.org These studies can differentiate between pathways such as single-electron transfer (SET), iodine atom transfer (IAT), and oxidative addition/reductive elimination. acs.org The choice of pathway can be influenced by factors like the ligand on a metal catalyst and the nature of the nucleophile. acs.org Similarly, the photolysis of di-iodobenzenes to form benzyne (B1209423) has been studied computationally, revealing the involvement of excited states and non-adiabatic transitions. chemrxiv.org Such models can calculate the energy barriers for various steps, providing a deeper understanding of the reaction kinetics and thermodynamics. chemrxiv.org

Halogens have a dual electronic effect on the benzene ring: they are inductively electron-withdrawing due to their electronegativity, but they can also be electron-donating through resonance via their lone pairs. ubc.ca This dual nature makes them deactivating groups yet ortho-, para-directors in electrophilic aromatic substitution. ubc.ca In this compound, the interplay of these effects from three separate halogens determines the reactivity and regioselectivity of further substitution reactions. The iodine atom, being less electronegative and more polarizable than bromine, has a more pronounced effect on reactivity, particularly in metal-catalyzed cross-coupling reactions where the C-I bond is typically more reactive than the C-Br bond. Computational studies can model the transition states for electrophilic attack at different positions on the ring, rationalizing the directing effects of the existing substituents. ubc.ca

Environmental and Safety Considerations in Handling and Application

Safe Handling and Storage Protocols for 1,3-Dibromo-2-iodobenzene in Research Environments

Proper handling and storage of this compound are crucial to minimize exposure and ensure a safe laboratory environment. This compound is a solid, typically a white to pale yellow crystal or powder. sigmaaldrich.com Standard protocols include the use of personal protective equipment (PPE) and adherence to specific storage conditions.

Personal Protective Equipment (PPE) and Engineering Controls:

When handling this compound, it is imperative to use appropriate PPE to prevent skin and eye contact, as it can cause skin and serious eye irritation. tcichemicals.com Recommended PPE includes:

Gloves: Protective gloves should be worn. tcichemicals.com

Eye Protection: Safety glasses or a face shield are necessary to protect against dust or splashes. tcichemicals.com

Lab Coat: A protective lab coat should be worn to prevent contamination of personal clothing. tcichemicals.com

Respiratory Protection: In situations where dust may be generated, a dust respirator should be used. tcichemicals.com

Engineering controls are the first line of defense in minimizing exposure. Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to control the dispersion of dust. tcichemicals.com Safety showers and eyewash stations should be readily accessible in case of accidental exposure. tcichemicals.com

Storage Requirements:

Proper storage is essential to maintain the stability of this compound and prevent accidents. It should be stored in a tightly closed container in a cool, dry, and dark place. tcichemicals.comsigmaaldrich.com The recommended storage temperature is between 2-8°C. sigmaaldrich.comchemicalbook.com It is also important to store it away from incompatible materials, such as oxidizing agents. tcichemicals.com

Spill and Emergency Procedures:

In the event of a spill, the area should be contained to prevent further spread. The spilled material should be swept up carefully, avoiding the creation of dust, and placed into an airtight container for disposal. tcichemicals.com All contaminated materials, including spill absorbents and cleaning materials, must be treated as hazardous waste and disposed of according to regulations. temple.edu In case of direct contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought. temple.edu

Management of Halogenated Waste Products from Synthesis and Reactions

The synthesis and reactions involving this compound generate halogenated waste products that require careful management due to their potential environmental and health hazards.

Waste Segregation:

A fundamental principle of chemical waste management is segregation. nih.gov Halogenated organic wastes, including those containing this compound and its byproducts, must be collected separately from non-halogenated organic wastes. tennessee.edubucknell.edu This is because the disposal methods and costs for halogenated compounds are different, often requiring specialized incineration processes to remove the halogens. tennessee.edu It is also crucial to avoid mixing hazardous waste with non-hazardous waste to prevent increasing the volume of hazardous material. vumc.org

Waste Collection and Labeling:

Halogenated waste should be collected in designated, compatible containers. temple.edu Glass bottles are generally suitable for liquid wastes, except for specific substances like hydrofluoric acid. tennessee.edu Containers must be kept closed when not in use and should have adequate headspace (about 1-2 inches) to allow for expansion. temple.edutennessee.edu Each waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. temple.edu The label should accurately describe the contents, including the chemical constituents and their approximate percentages. temple.edu

Disposal Procedures:

The disposal of halogenated waste must comply with local, state, and federal regulations. orgsyn.org Laboratories typically have an Environmental Health and Safety (EHS) office that manages the collection and disposal of hazardous waste. temple.edu When a waste container is about three-quarters full, a request for collection should be submitted to the EHS. temple.edu Empty containers that held the compound should be managed properly; for acutely hazardous waste, triple rinsing is often required, with the rinsate also collected as hazardous waste. nih.govvumc.org

Environmental Impact of Polyhalogenated Aromatics in Chemical Processes

Polyhalogenated aromatic hydrocarbons (PHAHs), the class of compounds to which this compound belongs, are of significant environmental concern due to their persistence, potential for bioaccumulation, and toxicity.

Persistence and Environmental Fate:

PHAHs are generally resistant to degradation in the environment. mdpi.com The carbon-halogen bonds are strong, making these compounds stable and persistent. epa.gov When released into the environment, they can be transported over long distances and accumulate in various environmental compartments, including soil, sediment, and biota. iwc.intwikipedia.org While some degradation can occur through abiotic processes like photolysis or biotic processes involving microorganisms, the rate is often slow. wikipedia.org Some studies have shown that certain catalysts can dehalogenate polyhalogenated benzenes under mild conditions, but the environmental applicability of such methods is still under investigation. nih.govacs.orgacs.org

Toxicity and Bioaccumulation:

Many PHAHs are known to be toxic and can have adverse effects on both wildlife and human health. iwc.intoup.com They are lipophilic, meaning they have an affinity for fats, which can lead to their accumulation in the fatty tissues of organisms. iwc.int This bioaccumulation can result in increasing concentrations up the food chain (biomagnification) in some cases, though this is not always observed for all PAHs. wikipedia.org Exposure to certain PHAHs has been linked to a range of health issues, including cancer and reproductive and developmental problems. iwc.intwikipedia.orgoup.com Derivatives of polycyclic aromatic hydrocarbons can sometimes be more toxic than the parent compounds. acs.org

Minimizing Environmental Impact:

The most effective way to manage the environmental impact of PHAHs is through pollution prevention and source reduction, which are key principles of green chemistry. nih.gov This includes designing chemical syntheses that use less hazardous materials and generate less waste. When the use of PHAHs is unavoidable, strict adherence to waste management protocols is essential to prevent their release into the environment.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies with Enhanced Sustainability

The current synthesis of 1,3-Dibromo-2-iodobenzene often relies on classical halogenation methods that may involve harsh reagents and generate significant waste. Future research is poised to focus on developing more sustainable and environmentally friendly synthetic routes.

Key Research Thrusts:

Catalyst-Free and Solvent-Free Reactions: Exploring mechanochemical methods, such as ball milling, and solid-state reactions could significantly reduce solvent usage and the need for catalysts. These "green chemistry" approaches align with the growing demand for sustainable industrial processes. nih.gov

Flow Chemistry for Continuous Production: Implementing continuous flow reactors for the synthesis of this compound can offer improved control over reaction parameters, enhanced safety, and easier scalability. This technology can lead to more efficient and less wasteful production.

Bio-inspired and Enzymatic Halogenation: While challenging, the development of enzymatic or bio-inspired catalytic systems for the selective halogenation of aromatic compounds presents a long-term goal for sustainable synthesis. Nature's halogenases could provide a blueprint for highly selective and environmentally benign synthetic methods.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Challenges |

| Mechanochemistry | Reduced solvent waste, potential for new reactivity | Scalability, reaction monitoring |

| Flow Chemistry | Precise process control, enhanced safety, scalability | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Enzyme stability and availability, substrate scope |

Exploration of New Reactivity Modes and Catalytic Systems

The unique substitution pattern of this compound allows for selective functionalization at its three halogenated positions. Future research will likely uncover novel reactivity modes and catalytic systems to exploit this feature.

Key Areas of Exploration:

Orthogonal Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds towards palladium catalysts offers a powerful tool for sequential and site-selective introduction of different functional groups. Future work could focus on developing highly selective catalyst systems that can discriminate between the two bromine atoms, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds. researchgate.net

Aryne-Mediated [3+2] Cycloadditions: The generation of a highly reactive benzyne (B1209423) intermediate from this compound opens up possibilities for [3+2] dipolar cycloaddition reactions. nih.gov This strategy can be employed to rapidly construct complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. utrgv.edu

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of this compound under mild conditions. This approach could facilitate radical-mediated reactions and the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional methods.

Applications in Emerging Fields (e.g., Supramolecular Chemistry, Nanomaterials)

The rigid structure and potential for forming halogen bonds make this compound an attractive building block for the construction of novel supramolecular assemblies and nanomaterials. wikipedia.org

Potential Applications:

Halogen Bonding in Crystal Engineering: The iodine and bromine atoms can act as halogen bond donors, directing the self-assembly of molecules in the solid state to form predictable and well-defined architectures. hhu.de This could be exploited in the design of new crystalline materials with tailored properties, such as organic conductors or porous frameworks for gas storage.

Functional Organic Building Blocks for Nanomaterials: As a versatile organic building block, this compound can be incorporated into larger molecular structures used to functionalize the surface of inorganic nanomaterials. nih.govnii.ac.jp This can impart new properties to the nanomaterials, such as improved dispersibility, targeted delivery in biological systems, or enhanced catalytic activity. ucf.edumit.edumyscience.org

Precursors for Graphene Nanoribbons: The controlled surface-assisted polymerization of polyhalogenated aromatic precursors is a promising route for the bottom-up synthesis of graphene nanoribbons with precise atomic structures. This compound could serve as a precursor for novel graphene nanoribbon architectures with unique electronic properties.

Targeted Synthesis of Complex Natural Products and Bioactive Compounds

Halogenated compounds are abundant in nature, particularly in marine organisms, and often exhibit potent biological activities. nih.govmdpi.comnih.gov this compound represents a valuable starting material for the synthesis of such complex natural products and other bioactive molecules.

Synthetic Targets:

Marine Natural Products: Many marine natural products feature polyhalogenated aromatic cores. The strategic placement of three different halogens in this compound allows for a modular and convergent approach to the synthesis of these complex molecules. researchgate.netub.edu

Bioactive Heterocycles: The ability to selectively functionalize the different halogen positions makes this compound an ideal precursor for the synthesis of a diverse library of substituted heterocyclic compounds for screening in drug discovery programs. dntb.gov.ua

Agrochemicals: The development of new pesticides and herbicides often involves the incorporation of halogen atoms to enhance their efficacy and metabolic stability. The unique substitution pattern of this compound could lead to the discovery of novel agrochemicals with improved properties.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and in silico screening are becoming increasingly powerful tools in the design of new molecules with desired properties. mdpi.com These methods can be applied to this compound to accelerate the discovery of new derivatives with tailored functionalities.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of new this compound derivatives. researchgate.netsemanticscholar.org This can guide synthetic efforts by identifying promising target molecules with desired characteristics.

In Silico Screening for Biological Activity: Virtual screening of libraries of virtual derivatives of this compound against biological targets can identify potential drug candidates. This computational approach can significantly reduce the time and cost associated with traditional drug discovery.

Materials Design through Molecular Modeling: Molecular modeling can be used to simulate the self-assembly of this compound derivatives into supramolecular structures or their interaction with nanomaterial surfaces. This can aid in the rational design of new materials with specific properties for various applications.

Q & A

Basic Research Questions